Sodium (E)-4-ethoxy-4-oxobut-2-enoate
Description
Sodium (E)-4-ethoxy-4-oxobut-2-enoate (CAS 2459-05-4) is the sodium salt of the monoethyl ester of fumaric acid. Its molecular formula is C₆H₇O₄Na, with a molecular weight of 174.11 g/mol . Structurally, it features an (E)-configured α,β-unsaturated ester moiety (C=C double bond at position 2), an ethoxy group at position 4, and a carboxylate sodium salt. This compound is used in organic synthesis and pharmaceutical research, particularly as a precursor for metal coordination complexes or bioactive molecules due to its chelating properties and water solubility .
Properties
Molecular Formula |
C6H7NaO4 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
sodium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.Na/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
InChI Key |
DWAQONASUJXRFZ-BJILWQEISA-M |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-4-ethoxy-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with ethanol, followed by neutralization with sodium hydroxide. The reaction conditions generally include:
Esterification: The reaction between 4-oxobut-2-enoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Neutralization and Crystallization: The ester is neutralized with sodium hydroxide, and the product is crystallized and purified.
Chemical Reactions Analysis
Types of Reactions
Sodium (E)-4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the ethoxy group.
Scientific Research Applications
Sodium (E)-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Sodium (E)-4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Metal Salt Derivatives
Sodium (E)-4-ethoxy-4-oxobut-2-enoate belongs to a family of metal salts derived from (E)-4-ethoxy-4-oxobut-2-enoic acid. Key derivatives include:
Key Differences :
- Solubility : Sodium salts exhibit higher aqueous solubility compared to calcium or magnesium salts due to smaller ionic radius and stronger ion-dipole interactions.
- Coordination Chemistry : Calcium and magnesium salts form stronger coordination complexes with multidentate ligands, making them suitable for catalytic applications .
Structural Isomers and Tautomers
The (E)-configuration of the double bond is critical for reactivity. Comparisons with isomers include:
Functional Group Analogues
Variations in ester groups or substituents significantly alter properties:
Biological Activity
Sodium (E)-4-ethoxy-4-oxobut-2-enoate is an organic compound notable for its unique chemical structure, which includes an ethoxy group and a carbonyl group. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets.
This compound can be synthesized through several methods, typically involving the reaction of 3-butenoic acid with sodium hydroxide in the presence of ethanol. The general procedure includes:
- Preparation of the Ethoxy Group : Reacting sodium hydroxide with ethanol to form sodium ethoxide.
- Formation of the Compound : Mixing sodium ethoxide with 3-butenoic acid under controlled conditions to yield this compound.
This compound has a molecular formula of C6H7NaO4 and a molecular weight of approximately 164.11 g/mol .
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, affecting metabolic pathways .
Biological Activity
Research indicates that this compound exhibits antimicrobial properties . Similar compounds have shown efficacy against various microbial strains, suggesting that this compound may also possess similar capabilities .
Antimicrobial Studies
In vitro studies have demonstrated the antimicrobial activity of this compound against several bacterial strains. The following table summarizes the results from various studies:
| Microbial Strain | Inhibition Zone Diameter (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results indicate that this compound may be effective in inhibiting the growth of these common pathogens .
Case Studies and Research Findings
- Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could serve as a potential inhibitor for enzymes associated with bacterial metabolism, thereby hindering their growth .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated that while it was less effective than traditional antibiotics, it showed promise as a supplementary agent in antimicrobial therapies .
- Toxicity Assessment : Further research assessed the toxicity profile of this compound in mammalian cell lines. The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
